molecular formula C23H17ClN4O3S B11208936 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11208936
M. Wt: 464.9 g/mol
InChI Key: FMZBTVJCXYPTGR-UHFFFAOYSA-N
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Description

3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, amines, and nitro compounds, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions vary from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • Imidazo[1,2-a]pyridines

Uniqueness

Compared to similar compounds, 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.9 g/mol

IUPAC Name

6-amino-8-(4-chlorophenyl)-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C23H17ClN4O3S/c24-13-6-4-12(5-7-13)18-16-2-1-3-17(16)27-23-19(18)20(25)21(32-23)22(29)26-14-8-10-15(11-9-14)28(30)31/h4-11H,1-3,25H2,(H,26,29)

InChI Key

FMZBTVJCXYPTGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])N

Origin of Product

United States

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